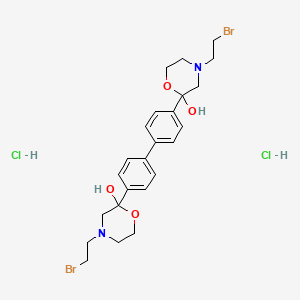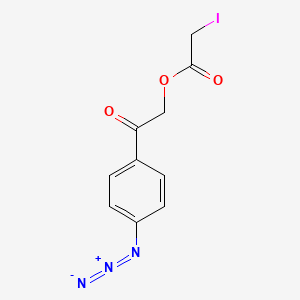
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that possesses unique chemical properties that make it suitable for use in different applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Savchenko et al. (2020) explored the intramolecular cyclization of compounds like 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, leading to the formation of pyridin-2(1H)-ones with divalent sulfur atoms. This study indicates its use in synthesizing complex organic structures (Savchenko et al., 2020).
Antimicrobial Properties : Özdemir et al. (2011) synthesized benzothiazolyl-amide derivatives, including compounds related to this compound, and evaluated their antimicrobial activities. However, they found these compounds to be inactive against the test organisms, suggesting limitations in this application (Özdemir et al., 2011).
Antibacterial and Antifungal Activity : Chakraborty et al. (2014) synthesized benzothiazole-2-ylsulfanyl derivatives and screened them for antibacterial and antifungal properties, demonstrating their potential in combating infections (Chakraborty et al., 2014).
Anticonvulsant Evaluation : Kumar et al. (2011) studied derivatives of this compound for anticonvulsant activity, revealing its potential in treating epilepsy (Kumar et al., 2011).
Antitumor Activity : Yurttaş et al. (2015) synthesized derivatives of 2-(4-aminophenyl)benzothiazole, including compounds related to this compound, and found considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Corrosion Inhibition : Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and investigated their effectiveness as corrosion inhibitors (Yıldırım & Cetin, 2008).
Analgesic Activity : Kaplancıklı et al. (2012) synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and investigated their potential analgesic properties, showing significant effects in reducing pain responses (Kaplancıklı et al., 2012).
West Nile Virus Protease Inhibition : Samanta et al. (2013) identified a West Nile Virus NS2B-NS3 protease inhibitor based on a scaffold similar to this compound, demonstrating its potential in antiviral therapy (Samanta et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the development of seizures.
Mode of Action
This compound interacts with its targets by binding to them, thereby modulating their function . This interaction results in the inhibition of excessive neuronal firing, which is a characteristic feature of seizures. The compound’s mode of action is primarily based on its ability to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the regulation of neuronal excitability and synaptic transmission . By modulating these pathways, the compound can effectively reduce the occurrence of seizures. The downstream effects of this modulation include a decrease in neuronal firing and an overall reduction in the severity and frequency of seizures .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability and overall effectiveness in treating seizures.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal excitability and synaptic transmission . This modulation results in a decrease in neuronal firing, thereby reducing the occurrence of seizures. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions are primarily through binding to the active sites of these biomolecules, leading to modulation of their activity. For instance, its binding to GABA receptors can enhance inhibitory neurotransmission, which is beneficial in conditions like epilepsy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been observed to enhance inhibitory signaling by increasing GABAergic activity . This modulation can lead to reduced neuronal excitability, which is crucial in managing seizure disorders. Additionally, it may affect gene expression related to neurotransmitter synthesis and release, further influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at GABA receptors, enhancing their activity and promoting inhibitory neurotransmission . This compound also exhibits enzyme inhibition properties, particularly against enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters like GABA . These molecular interactions lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro have shown sustained modulation of GABAergic activity, indicating its potential for chronic therapeutic use . In vivo studies have also demonstrated its prolonged anticonvulsant effects, further supporting its stability and efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide significant anticonvulsant protection without adverse effects . At higher doses, some toxic effects have been observed, including drowsiness and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound . Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is distributed to various organelles, including the endoplasmic reticulum and mitochondria, where it can modulate cellular functions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and associated with the endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . Its presence in these organelles allows it to interact with key enzymes and proteins, modulating their activity and influencing cellular processes .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXBISQHWDZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352000 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66206-59-5 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






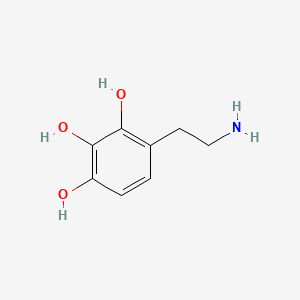

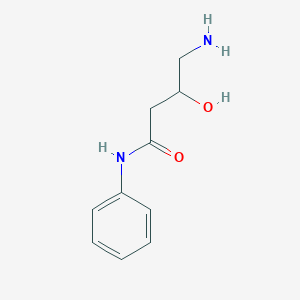
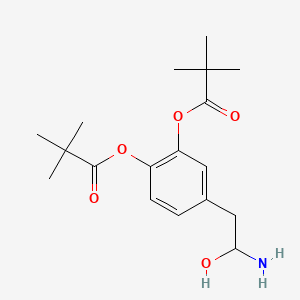
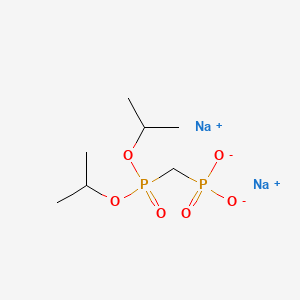
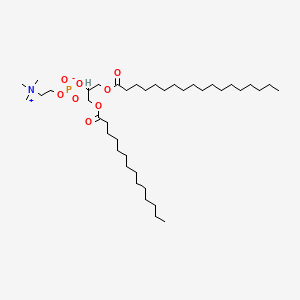
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
